5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Introduction to 5-((2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Nomenclature and Structural Taxonomy of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
The systematic IUPAC name 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one delineates its structural hierarchy:
- Core scaffold : Pyrazolo[1,5-a]pyrazin-4(5H)-one, a bicyclic system comprising a pyrazole ring fused to a pyrazinone moiety.
- Substituents :
- At position 5: A (2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl group.
- At position 2: A 4-fluorophenyl group.
Structural Taxonomy
The oxazole subsystem (C6H9NO2) contributes to the compound’s rigidity, while the ethoxy group (-OC2H5) introduces steric bulk that may influence binding pocket interactions.
Historical Context of Bicyclic Heterocycles in Medicinal Chemistry
Bicyclic heterocycles like pyrazolo-pyrazinones emerged as privileged scaffolds in the late 20th century due to their:
- Conformational restraint : Limits rotational freedom, improving target selectivity.
- Diverse substitution patterns : Allows modular installation of functional groups for structure-activity relationship (SAR) studies.
Evolution of Pyrazolo-Pyrazinone Derivatives
The incorporation of 4-ethoxyphenyl-oxazole units, as seen in this compound, represents a synthesis innovation first reported in patent literature circa 2021. This modification addresses historical challenges in balancing aqueous solubility (via ethoxy groups) and lipophilic binding (via aromatic oxazole).
Comparative Analysis of Heterocyclic Cores
| Core Structure | Example Drug | Therapeutic Area |
|---|---|---|
| Pyrazolo[1,5-a]pyrazine | Zolpidem (analogous core) | Neuroscience (GABA modulation) |
| Oxazole-containing | Linezolid | Anti-infectives (protein synthesis inhibition) |
| Hybrid systems | Current compound | Undisclosed (preclinical research) |
Properties
IUPAC Name |
5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3/c1-3-32-20-10-6-18(7-11-20)24-27-22(16(2)33-24)15-29-12-13-30-23(25(29)31)14-21(28-30)17-4-8-19(26)9-5-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOXOBHSGFJINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 1358482-04-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 426.5 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3 |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1358482-04-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It can bind to specific receptors, modulating signal transduction pathways that are crucial for cellular responses.
- DNA/RNA Interaction : The compound may intercalate into DNA or RNA structures, influencing gene expression and cellular proliferation.
Biological Activities
Recent studies have explored the following biological activities of the compound:
- Anticancer Activity : Preliminary investigations suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies report antimicrobial activity against specific bacterial strains, suggesting its utility in developing new antibiotics.
Case Studies and Research Findings
Several research studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A study published in the Research Journal of Pharmacy and Technology demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxicity against breast cancer cells. The study highlighted the need for further exploration into the structural modifications that could enhance potency .
- Inflammation Modulation : A recent article discussed the synthesis of pyrazole derivatives with anti-inflammatory properties. These compounds were shown to inhibit pro-inflammatory cytokines in cellular models .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrazine derivatives, including our compound of interest. The following points summarize key findings:
- Mechanism of Action : The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By blocking CDK activity, these compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
- In Vitro Studies : In vitro assays against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-proliferative effects. For instance, a related derivative demonstrated an IC50 value of 8.64 µM against HCT-116 cells, indicating potent anticancer activity .
- Molecular Docking Studies : Computational studies have been employed to understand the binding interactions between these compounds and their target enzymes (e.g., CDK2). This approach helps elucidate the structure-activity relationship and optimize lead compounds for better efficacy .
Other Pharmacological Applications
Beyond anticancer properties, compounds within this chemical class are being investigated for additional therapeutic effects:
- Anti-inflammatory Properties : Some pyrazolo derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens, suggesting their potential use in developing new antibiotics or treatments for infectious diseases .
Case Study 1: Synthesis and Evaluation of Pyrazolo Derivatives
A study conducted by researchers at Al-Azhar University synthesized several pyrazolo derivatives and evaluated their anticancer activities. Among these, a compound structurally similar to the one was found to be particularly effective against HCT-116 cells. The study employed both in vitro assays and molecular docking simulations to validate the findings and propose mechanisms of action .
Case Study 2: Structural Optimization for Enhanced Efficacy
Another research effort focused on modifying the chemical structure of pyrazolo derivatives to enhance their biological activity. By systematically altering substituents on the pyrazolo ring and evaluating their effects on CDK inhibition, researchers identified several promising candidates that exhibited improved potency compared to existing therapies .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Crystallographic and Conformational Analysis
- Compound 4/5 () : Isostructural with triclinic symmetry (P¯I) and two independent molecules per asymmetric unit. The fluorophenyl groups adopt perpendicular orientations relative to the planar backbone, suggesting conformational flexibility .
- Compound in : Confirmed via X-ray diffraction to adopt a planar pyrazolo-pyrazinone core with a distorted dimethoxyphenethyl side chain, emphasizing substituent-dependent packing .
Q & A
Basic: What are the most efficient synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via microwave-assisted, solvent-free cyclization of pyrazole-5-carboxylate derivatives with amines (e.g., 2-morpholinoethanamine). This method reduces reaction time (3 hours vs. 24 hours conventionally) and improves yields (up to 57%) by eliminating toxic solvents . Key steps include:
- Cyclization : Ethyl 3-aryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives react with amines under microwave irradiation.
- Purification : Column chromatography (silica gel, ethyl acetate eluent) or recrystallization (DMF-EtOH mixtures) .
- Optimization : Adjusting microwave power (100–300 W) and reaction temperature (80–120°C) enhances reproducibility .
Basic: How is structural characterization performed for this compound?
Answer:
Structural validation employs X-ray crystallography to confirm the pyrazolo[1,5-a]pyrazin-4(5H)-one core and substituent orientations. For example:
- Crystal packing : Stabilized by C–H⋯O and C–H⋯π interactions .
- Conformational analysis : The six-membered ring adopts a twisted boat conformation, with deviations of 0.681 Å (C11) and 0.214 Å (N3) from the plane .
Complementary techniques include NMR (1H/13C) for dynamic stereochemistry and HPLC-MS for purity (>95%) .
Basic: What in vitro models are used for initial cytotoxicity screening?
Answer:
Standard protocols use A549 (lung adenocarcinoma) and H322 (bronchoalveolar carcinoma) cell lines, with cytotoxicity assessed via:
- MTT assay : IC50 values typically range from 5–20 µM .
- Selectivity : Comparative testing on non-cancerous cells (e.g., human endothelial cells) ensures target specificity .
Advanced: What mechanistic insights explain its apoptosis-inducing activity?
Answer:
The compound triggers apoptosis via:
- Caspase activation : Caspase-3/7 assays (e.g., luminescent substrates) confirm pathway engagement .
- ROS induction : Flow cytometry with DCFH-DA probes detects elevated reactive oxygen species (1.5–2.5-fold increase) .
- Integrin β4 upregulation : Western blotting reveals integrin β4 overexpression, linking to pro-apoptotic signaling .
Advanced: How do structural modifications influence potency and selectivity?
Answer:
Structure-Activity Relationship (SAR) studies highlight:
- 4-Ethoxyphenyl group : Enhances membrane permeability (logP ~3.2) and A549 inhibition (IC50 = 7.2 µM vs. 12.4 µM for non-ethoxy analogs) .
- Fluorophenyl substitution : Improves metabolic stability (t1/2 > 6 hours in microsomal assays) .
- Methyloxazole moiety : Critical for binding to integrin β4 (docking scores: −9.2 kcal/mol vs. −6.8 kcal/mol for non-methylated analogs) .
Advanced: What in vivo models validate its anticancer efficacy?
Answer:
Nude mouse xenografts (A549-derived tumors) are standard:
- Dosing : 10–50 mg/kg/day intraperitoneally for 14 days .
- Efficacy : Tumor volume reduction by 50–70% vs. controls, with no significant weight loss .
- Biomarkers : Immunohistochemistry confirms apoptosis (cleaved caspase-3) and integrin β4 overexpression in treated tumors .
Advanced: How can this compound be combined with existing therapies?
Answer:
Synergistic studies use Chou-Talalay combination indices :
- With TRAIL : Additive effects (CI = 0.9–1.1) via dual activation of extrinsic apoptosis pathways .
- With cisplatin : Synergy (CI = 0.6–0.8) due to ROS-mediated DNA damage potentiation .
- Dose optimization : Sequential administration (compound first, then cisplatin) reduces nephrotoxicity .
Advanced: What strategies identify its molecular targets?
Answer:
Target deconvolution employs:
- Proteomics : SILAC-based quantification identifies integrin β4 and Hsp70 as binding partners .
- siRNA knockdown : Integrin β4 silencing reduces apoptosis by 60%, confirming target relevance .
- Thermal shift assay : ΔTm > 2°C for integrin β4 indicates direct binding .
Advanced: What resistance mechanisms are observed in treated cancer cells?
Answer:
Resistance arises via:
- Hsp70 upregulation : Western blotting shows 3-fold Hsp70 increase, which buffers proteotoxic stress .
- Multidrug resistance (MDR) pumps : P-gp overexpression reduces intracellular drug accumulation (2.5-fold decrease; calcein-AM efflux assays) .
- Mitigation : Co-treatment with Hsp70 inhibitors (e.g., VER-155008) restores sensitivity .
Advanced: How can computational modeling guide derivative design?
Answer:
QSAR and molecular docking prioritize derivatives:
- Descriptors : Topological polar surface area (<90 Ų) and MolLogP (<4) optimize bioavailability .
- Docking (AutoDock Vina) : High-affinity poses for integrin β4 (binding energy < −8.5 kcal/mol) correlate with IC50 values .
- ADMET prediction (pkCSM) : Low hepatotoxicity (LD50 > 1000 mg/kg) and high BBB permeability (PSlogBB > −1) are prioritized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
